2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and potential as pharmacological agents.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound likely interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties can help predict the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by this compound can lead to significant cytotoxic activities against certain cell lines . For instance, similar compounds have shown potent cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the cyclohexyl and dimethylphenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents at various positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature, catalyst)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-a]pyridine: Known for its pharmacological properties and applications in medicinal chemistry.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A selenium-containing analog with potential antiviral activities
Uniqueness
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and dimethylphenyl groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyclohexyl-10-(2,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIIDODTLHASSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.